BenchChemオンラインストアへようこそ!

N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Medicinal Chemistry Physicochemical Profiling Building Block Selection

N-(Pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 329794-44-7) is a racemic pyrrolidine-based sulfonamide building block supplied as a hydrochloride salt with molecular formula C₅H₁₃ClN₂O₂S and molecular weight 200.69 g/mol. The compound features a secondary amine on the pyrrolidine ring and a methanesulfonamide group at the 3-position, yielding a topological polar surface area (TPSA) of 80.6 Ų and a calculated LogP of −1.98, indicative of substantial aqueous solubility.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 329794-44-7
Cat. No. B1525487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyrrolidin-3-yl)methanesulfonamide hydrochloride
CAS329794-44-7
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1CCNC1.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H
InChIKeyXGRUMZMLFKHAFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride (CAS 329794-44-7): Procurement-Relevant Chemical Profile


N-(Pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 329794-44-7) is a racemic pyrrolidine-based sulfonamide building block supplied as a hydrochloride salt with molecular formula C₅H₁₃ClN₂O₂S and molecular weight 200.69 g/mol . The compound features a secondary amine on the pyrrolidine ring and a methanesulfonamide group at the 3-position, yielding a topological polar surface area (TPSA) of 80.6 Ų and a calculated LogP of −1.98, indicative of substantial aqueous solubility [1][2]. It is catalogued as an in-stock building block by multiple suppliers across North America, Europe, and Asia, with purities typically ranging from 95% to 97% . GHS classification includes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) [1].

Why N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride Cannot Be Interchanged with In-Class Analogs


Within the pyrrolidine-methanesulfonamide building block family, structural variations—ring size (five-membered pyrrolidine vs. six-membered piperidine), salt form (hydrochloride vs. free base), N-substitution pattern (secondary amine vs. N-methyl tertiary amine), and stereochemistry (racemic vs. enantiopure)—produce measurable differences in physicochemical properties that propagate into downstream synthetic utility and final compound characteristics. The hydrochloride salt form of CAS 329794-44-7 provides aqueous solubility and ambient storage stability that the free base (CAS 178105-25-4) lacks [1]. The pyrrolidine ring imposes a different conformational constraint and TPSA profile compared to its piperidine homolog (CAS 2059948-99-9), directly affecting the geometry and polarity of derived molecules [2][3]. The free secondary amine enables N-derivatization pathways that the N-methyl analog (CAS 955979-18-7) cannot access . Generic substitution without empirical verification therefore risks altered reactivity, solubility, and biological performance of downstream products.

Quantitative Differentiation Evidence for N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride (CAS 329794-44-7)


TPSA: Pyrrolidine vs. Piperidine Ring — 21% Greater Polar Surface Area Governs Downstream Polarity

N-(Pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 329794-44-7) exhibits a topological polar surface area (TPSA) of 80.6 Ų, compared to 66.6 Ų for the direct six-membered ring piperidine homolog N-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS 2059948-99-9) [1][2]. This 14.0 Ų absolute difference represents a 21% increase in TPSA attributable solely to the pyrrolidine vs. piperidine ring contraction, as both compounds share identical functional groups and salt form. The higher TPSA predicts increased aqueous solubility and reduced passive membrane permeability for derivatives incorporating the pyrrolidine scaffold [3].

Medicinal Chemistry Physicochemical Profiling Building Block Selection

Hydrochloride Salt vs. Free Base: LogP −1.98 Enables Aqueous Reaction Conditions

The hydrochloride salt (CAS 329794-44-7) exhibits a computed LogP of −1.98, placing it firmly in the hydrophilic range and enabling direct use in aqueous reaction media without organic co-solvent [1]. In contrast, the free base N-(pyrrolidin-3-yl)methanesulfonamide (CAS 178105-25-4, molecular weight 164.23) lacks the ionic counterion and is expected to show higher LogP and lower aqueous solubility . Vendor specifications confirm the hydrochloride salt is a solid at ambient temperature with storage at room temperature, whereas the free base may require different handling conditions . This salt-form choice directly impacts the feasibility of aqueous-phase chemistry, peptide coupling, and bioconjugation protocols where the hydrochloride form is preferred.

Synthetic Chemistry Salt Form Selection Aqueous Solubility

Racemic vs. Enantiopure Cost Differential: ~6-Fold Price Premium for Single Enantiomer

The racemic hydrochloride (CAS 329794-44-7) is available from AKSci at $690 per gram (95% purity, in-stock) . The (S)-enantiomer N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride (CAS 1312686-83-1) is listed by Biosynth at $675 per 50 mg, equating to $13,500 per gram on a linear scale, though the 0.5 g pack is priced at $2,125 ($4,250/g) . Using the larger pack comparison, the enantiopure form carries an approximately 6.2-fold cost premium over the racemate. The (R)-enantiomer (CAS 2344757-87-3) from AKSci requires quotation, indicating non-stock availability and potentially longer lead times . For discovery-stage libraries where stereochemical exploration is not yet required, the racemate offers substantial procurement efficiency.

Procurement Economics Chiral Building Blocks Cost-Benefit Analysis

Secondary Amine Synthetic Versatility: Free NH Enables N-Derivatization Inaccessible to N-Methyl Analog

N-(Pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 329794-44-7) bears a secondary amine (free NH) on the pyrrolidine ring, enabling N-alkylation, N-acylation, N-arylation, and N-sulfonylation reactions that expand chemical space from a single building block [1]. The N-methyl analog N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride (CAS 955979-18-7) has a tertiary amine that precludes these derivatization pathways, restricting its utility to its pre-existing N-methyl substitution pattern . BindingDB entries for elaborated derivatives such as CHEMBL576821 (IC₅₀ 4.60 nM at human SERT) and CHEMBL567943 (IC₅₀ 3.5 nM at human SERT) exemplify the diversity of bioactive molecules accessible via N-functionalization of this core scaffold [2][3].

Synthetic Diversification Building Block Reactivity Library Design

GABA Pharmacology: >100-Fold Weaker GABA Binding than the Sulfonic Acid Analog Defines Target Profile

In a direct pharmacological comparison, (RS)-pyrrolidin-3-ylmethanesulfonamide (PMSA-amide, the free base of the target compound) was >2 orders of magnitude (>100-fold) weaker than (RS)-pyrrolidin-3-ylmethanesulfonic acid (PMSA) as an inhibitor of GABA binding in vitro [1]. PMSA-amide also did not significantly affect GABA uptake, whereas PMSA acted as a relatively weak GABA uptake inhibitor. Both PMSA and PMSA-amide were bicuculline methochloride-sensitive inhibitors of neuronal firing in cat spinal cord in vivo, but the sulfonamide (PMSA-amide) exhibited markedly attenuated potency compared to the sulfonic acid (PMSA) across all measured endpoints [1]. This establishes the methanesulfonamide moiety as a pharmacologically attenuated bioisostere of the sulfonic acid group in the GABAergic system.

Neuroscience GABA Receptor Pharmacology Structure-Activity Relationship

Optimal Application Scenarios for N-(Pyrrolidin-3-yl)methanesulfonamide Hydrochloride (CAS 329794-44-7)


Kinase Inhibitor and CNS Drug Discovery: N-Derivatized Library Synthesis

The free secondary amine on the pyrrolidine ring enables rapid parallel library synthesis via N-alkylation or N-arylation, generating diverse chemotypes for screening against kinase targets. Patent US10005739 exemplifies an elaborated derivative (Example 706) bearing the N-(pyrrolidin-3-yl)methanesulfonamide core that achieved IC₅₀ 31 nM against DDR1 kinase in a LanthaScreen Eu binding assay [1]. BindingDB entries further demonstrate that elaborated derivatives of this scaffold achieve single-digit nanomolar potency at the human serotonin transporter (IC₅₀ 3.5–4.6 nM), supporting CNS program relevance [2][3]. The racemic form is the cost-efficient starting point for hit discovery; enantiopure forms can be procured later for lead optimization.

Aqueous-Phase Bioconjugation and Peptide Chemistry

With a LogP of −1.98 and hydrochloride salt form, CAS 329794-44-7 is directly soluble in aqueous buffers, making it suitable for peptide coupling, bioconjugation, and water-compatible reaction conditions without organic co-solvents [4]. The methanesulfonamide group serves as a stable, non-hydrolyzable sulfonamide linker. The high TPSA (80.6 Ų) further supports aqueous compatibility [5]. Researchers selecting between the hydrochloride salt (CAS 329794-44-7) and free base (CAS 178105-25-4) should prefer the salt for protocols requiring direct aqueous dissolution.

Conformationally Constrained Fragment Library Design

The pyrrolidine ring provides a conformationally restricted five-membered heterocyclic scaffold distinct from the six-membered piperidine analog. The TPSA differential of 14.0 Ų (80.6 vs. 66.6 Ų) between pyrrolidine and piperidine methanesulfonamide hydrochlorides translates into measurably different three-dimensional fragment shapes and polarity profiles [5][6]. Fragment-based drug discovery programs seeking to explore under-represented regions of 3D fragment space—particularly polar fragments with TPSA >75 Ų—benefit from including the pyrrolidine scaffold alongside its piperidine counterpart to maximize shape diversity in screening libraries.

GABAergic Tool Compound Synthesis with Attenuated Baseline Activity

The methanesulfonamide moiety confers >100-fold weaker GABA binding compared to the sulfonic acid analog PMSA, establishing a low-GABA-activity baseline for CNS-targeted derivatives where off-target GABAergic effects must be minimized [7]. This pharmacological attenuation is documented by direct head-to-head comparison in the 1985 Falch et al. study, which characterized PMSA-amide as a bicuculline-sensitive but markedly weakened GABA-mimetic [7]. Medicinal chemistry programs targeting non-GABA CNS receptors can use this scaffold to reduce the risk of GABA-related confounding pharmacology in phenotypic or target-based screens.

Quote Request

Request a Quote for N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.